molecular formula C8H5N3OS B1375071 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1235474-02-8

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1375071
CAS RN: 1235474-02-8
M. Wt: 191.21 g/mol
InChI Key: IAAJIHOUAWEYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde (PTZC) is an important intermediate in the synthesis of heterocyclic compounds. PTZC is used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other compounds. PTZC has been studied extensively for its potential to act as a therapeutic agent in a variety of conditions.

Scientific Research Applications

Anti-Fibrotic Activity

Compounds with similar structures have been investigated for their anti-fibrotic activities. For example, certain pyrimidin-2-yl derivatives have shown promising results against fibrosis, suggesting that 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde could potentially be explored in this area .

Synthesis of Novel Derivatives

Related research indicates that pyrimidin-2-yl compounds are used as starting materials to synthesize novel pyrimidine, pyrazole, and pyran derivatives. This implies that 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde might be utilized in the synthesis of new chemical entities with potential pharmacological properties .

Catalysis

Some studies have utilized pyrimidin-2-yl compounds as raw materials in catalysis processes to synthesize aminophenyl-amide derivatives. This suggests a possible application of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde in catalytic synthesis .

properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-5-6-4-11-8(13-6)7-9-2-1-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAJIHOUAWEYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 6
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde

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